GSK1904529A is a small molecule identified and synthesized by GlaxoSmithKline for its potential use in cancer research. [] It acts as a potent and selective inhibitor of the insulin-like growth factor-I receptor tyrosine kinase (IGF-1R) and the insulin receptor (IR). [] GSK1904529A has been extensively studied for its anti-tumor activity in various cancers. [, , , , ]
GSK1904529A functions as an ATP-competitive inhibitor of IGF-1R and IR. [] This means it binds to the ATP-binding site of these kinases, preventing ATP binding and subsequent phosphorylation of downstream signaling molecules. By inhibiting IGF-1R and IR, GSK1904529A disrupts downstream signaling pathways, including PI3K/Akt and MAPK, ultimately leading to decreased cell proliferation, increased apoptosis, and inhibition of tumor growth. [, , , , , , ]
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6